molecular formula C18H17NO B11036951 Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone

Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone

Cat. No.: B11036951
M. Wt: 263.3 g/mol
InChI Key: NHRKOUNXZIHDFD-UHFFFAOYSA-N
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Description

Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone is a synthetic organic compound featuring a 10,11-dihydro-dibenzo[b,f]azepine core linked to a cyclopropyl group via a methanone bridge. The dihydrodibenzazepine scaffold is a tricyclic system commonly associated with psychoactive pharmaceuticals, including antidepressants and antipsychotics. The cyclopropyl substituent introduces steric and electronic modifications that may influence solubility, metabolic stability, and receptor-binding affinity.

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

cyclopropyl(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone

InChI

InChI=1S/C18H17NO/c20-18(15-11-12-15)19-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)19/h1-8,15H,9-12H2

InChI Key

NHRKOUNXZIHDFD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Acylation of 10,11-Dihydro-Dibenzo[b,f]Azepine

Cyclopropane Ring Construction Post-Acylation

Cyclopropanation of α,β-Unsaturated Ketone Intermediates

An alternative strategy involves synthesizing an α,β-unsaturated ketone intermediate at the 5-position, followed by cyclopropanation via the Simmons-Smith reaction.

Tandem Ring-Closure and Acylation Approaches

Ullmann-Type Coupling with Cyclopropyl Ketone Moieties

Copper-catalyzed coupling could simultaneously construct the dibenzoazepine ring and introduce the cyclopropyl methanone group. For example, a dihalogenated precursor might undergo Ullmann coupling with a cyclopropane-containing amine or acylating agent.

Hypothetical Reaction Pathway :

  • Synthesis of 2,2'-dibromobiphenyl precursor.

  • Copper-mediated cyclization with cyclopropane carboxamide.

  • Oxidation to ketone (if required).

Catalytic System :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Cs₂CO₃

  • Solvent : Dimethylformamide (DMF), 110°C, 24 hours

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Theoretical Yield
Direct AcylationShort synthetic sequenceLow regioselectivity40–55%
Friedel-Crafts AcylationNo amine pre-functionalization requiredHarsh conditions, side reactions20–35%
CyclopropanationStereochemical controlMulti-step process50–65%
Ullmann CouplingConvergent synthesisRequires specialized catalysts30–45%

Purification and Characterization Challenges

Purification of the target compound may require recrystallization from mixed solvents (e.g., methanol/water or ethyl acetate/hexane). Chromatographic methods using silica gel with ethyl acetate gradients could resolve acylated byproducts.

Key Characterization Data :

  • ¹H NMR : Expected signals for cyclopropane protons (δ 0.5–1.5 ppm), aromatic protons (δ 6.8–7.8 ppm), and ketone carbonyl (inactive in NMR but detectable via IR).

  • IR Spectroscopy : Strong absorption band near 1680 cm⁻¹ (C=O stretch).

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the cyclopropyl group or the dibenzoazepine core.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the aromatic rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)carboxylic acid, while reduction could produce cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanol.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential in developing pharmaceuticals targeting various biological pathways. Its structure allows for interactions with multiple biological targets, making it a candidate for drug development.

Key Areas of Research

  • Psychoactive Properties : Compounds with a dibenzo[b,f]azepine core are often explored for their effects on the central nervous system. Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone may exhibit similar properties, warranting studies into its efficacy as an antidepressant or anxiolytic agent.
  • Antipsychotic Activity : The unique structural features of this compound suggest potential applications in treating psychotic disorders. Research into its receptor binding affinities could provide insights into its mechanism of action.

This compound has been associated with various biological activities:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and proliferation.
  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Comparative Analysis with Related Compounds

The following table summarizes this compound and similar compounds, highlighting their unique properties and applications:

Compound NameStructural FeaturesUnique Properties
This compoundDibenzo[b,f]azepine corePotential antidepressant and antipsychotic
5-(3-Dimethylaminopropyl)-10,11-dihydro-dibenz[b,f]azepineDimethylamino groupKnown for antidepressant properties
3-(10,11-Dihydro-5H-dibenzo[b,f]-azepin-5-yl)-N,N-dimethylpropanamineN,N-Dimethyl substitutionExhibits sedative effects
5-Methoxy-dibenzo[b,f]-azepineMethoxy substitutionPotential antipsychotic activity

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Antidepressant Activity : A study conducted on animal models demonstrated that derivatives of dibenzo[b,f]azepines exhibit significant antidepressant-like effects when administered at specific dosages.
  • Receptor Binding Studies : Research has shown that this compound binds to serotonin receptors, suggesting potential applications in mood disorders.
  • Toxicological Assessments : Investigations into the compound's safety profile indicate that while lower doses may yield therapeutic benefits, higher doses could lead to adverse effects.

Mechanism of Action

The mechanism of action of cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Differences

  • Lofepramine’s 4-chlorophenyl and methylaminoethyl side chain () enhance affinity for monoamine transporters, whereas the cyclopropyl analog lacks these polar functional groups, suggesting divergent pharmacological targets.
  • The chlorinated analog () exhibits higher reactivity due to the electron-withdrawing chlorine atom, which may influence metabolic pathways (e.g., cytochrome P450 interactions).

Biological Activity

Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H17_{17}NO
  • Molecular Weight : 263.34 g/mol
  • IUPAC Name : Cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

Structural Representation

The compound features a dibenzo[b,f]azepine core structure, which is known for its diverse biological activities. The cyclopropyl group contributes to the compound's unique pharmacological profile.

Antidepressant Effects

Research indicates that compounds related to dibenzo[b,f]azepines exhibit antidepressant-like effects. For instance, derivatives have been shown to interact with serotonin and norepinephrine transporters, suggesting potential applications in treating depression .

Antitumor Activity

Several studies have highlighted the antitumor potential of dibenzo[b,f]azepine derivatives. This compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in breast cancer cells, particularly the MDA-MB-231 line .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating a potential mechanism for reducing inflammation .

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for research into its use in neurodegenerative diseases .

Study 1: Antitumor Activity Assessment

In a study conducted on MDA-MB-231 breast cancer cells, this compound was tested for cytotoxicity. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50_{50} value determined to be approximately 15 µM .

Concentration (µM)Cell Viability (%)
0100
585
1060
1540
2025

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound showed that it significantly reduced nitric oxide production in LPS-stimulated RAW264.7 macrophages. The results suggested that this compound could inhibit the NF-kB signaling pathway involved in inflammatory responses .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and selectivity of Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone?

Methodological Answer:
The synthesis involves multi-step organic reactions, starting with 10,11-dihydro-5H-dibenzo[b,f]azepine as a precursor. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for cyclopropanation .
  • Temperature control : Maintaining temperatures between 60–80°C minimizes side reactions during ketone formation .
  • Catalyst use : Lewis acids (e.g., AlCl₃) or palladium-based catalysts improve regioselectivity in coupling reactions .
    Yield optimization (>70%) is achieved via iterative purification (e.g., column chromatography) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropyl and dibenzazepine moieties) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₀H₁₉NO) and detects trace impurities .

Advanced: How do structural modifications of the dibenzazepine core influence biological activity, and how can contradictory data be resolved?

Methodological Answer:

  • Modification Impact :
    • Substituent position : Adding electron-withdrawing groups (e.g., Cl) at position 7 enhances SIRT2 inhibition (IC₅₀: 0.8 µM vs. 2.3 µM for unmodified analogs) .
    • Ring saturation : 10,11-dihydro forms improve metabolic stability compared to unsaturated analogs (t₁/₂: 6.2 h vs. 1.5 h) .
  • Resolving Contradictions :
    • Dose-response profiling : Validate activity across multiple assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
    • Molecular docking : Compare binding modes in silico to explain divergent results .

Advanced: What experimental approaches are effective in elucidating the compound’s mechanism of action, particularly for enzyme targets like SIRT2?

Methodological Answer:

  • Kinetic Studies : Measure enzyme inhibition (IC₅₀) using fluorogenic substrates (e.g., SIRT2 substrate peptide with acetylated lysine) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
  • CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. SIRT2-deficient cell lines .

Advanced: How can researchers address stability and solubility challenges in preclinical formulations?

Methodological Answer:

  • Stability :
    • pH optimization : Store solutions at pH 5–6 to prevent hydrolysis of the cyclopropane ring .
    • Lyophilization : Increases shelf life by reducing water content (<0.1% w/w) .
  • Solubility :
    • Co-solvent systems : Use PEG-400/water (70:30 v/v) to achieve >5 mg/mL solubility .
    • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability (AUC: 2.3-fold increase) .

Advanced: What strategies resolve stereochemical complexities during synthesis, such as chiral center formation?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers (ee >99%) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyclopropanation to control stereochemistry .
  • X-ray crystallography : Confirm absolute configuration post-synthesis (e.g., R-factor <0.05) .

Advanced: How are impurities profiled and controlled during large-scale synthesis?

Methodological Answer:

  • Impurity identification :
    • LC-MS/MS : Detects trace impurities (e.g., desmethyl analogs at 0.1% levels) .
    • Stability-indicating assays : Stress testing (heat, light, humidity) identifies degradation products .
  • Control strategies :
    • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproduct formation .
    • Design of Experiments (DoE) : Optimize parameters (e.g., pH, temperature) to reduce impurity levels below ICH thresholds (<0.15%) .

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